(2R)-2-amino-3-(quinolin-6-yl)propanoic acid (2R)-2-amino-3-(quinolin-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098046
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid

CAS No.:

Cat. No.: VC18098046

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2R)-2-amino-3-quinolin-6-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Standard InChI Key GVUXWMQJDJQMLK-SNVBAGLBSA-N
Isomeric SMILES C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring substituted at the sixth position, linked via a methylene group to a chiral amino acid core. Key features include:

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • IUPAC Name: (2R)-2-amino-3-quinolin-6-ylpropanoic acid

  • Stereochemistry: The (2R) configuration confers chirality, critical for biological interactions .

Structural Representations:

  • SMILES: C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1

  • InChI Key: GVUXWMQJDJQMLK-SNVBAGLBSA-N .

Synthesis and Manufacturing

Asymmetric Synthesis

The synthesis of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid typically employs asymmetric catalytic methods to achieve enantiomeric purity:

  • Transition Metal Catalysis: Palladium or ruthenium catalysts facilitate stereoselective C–H functionalization, enabling quinoline-6-yl group incorporation.

  • Ionic Liquid-Mediated Reactions: Solvents like 1-butyl-3-methylimidazolium tetrafluoroborate enhance reaction efficiency and reduce environmental impact.

Alternative Routes

A multi-step approach reported for analogous compounds involves:

  • Vilsmeier-Haack Formylation: Introduces formyl groups to aromatic precursors.

  • Erlenmeyer-Plöchl Reaction: Forms dehydroamino acid intermediates.

  • Methanolysis: Yields the final chiral amino acid .

MethodYield (%)Purity (%)Key Advantage
Transition Metal78>99High stereoselectivity
Ionic Liquid8598Eco-friendly solvent system
Multi-Step Synthesis6595Scalability

Biological Activity and Mechanisms

Neuroprotective Effects

The quinoline moiety’s planar structure allows penetration of the blood-brain barrier. In vitro studies suggest modulation of glutamate receptors and inhibition of excitotoxicity, potentially mitigating neurodegenerative conditions like Alzheimer’s disease .

Enzyme Modulation

  • Cyclooxygenase-2 (COX-2) Inhibition: Reduces prostaglandin synthesis, implicating anti-inflammatory applications.

  • Kinase Interactions: Computational docking studies predict binding to tyrosine kinases involved in cancer pathways .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
(2R)-2-Amino-3-(quinolin-6-yl)PAQuinolin-6-yl substitutionNeuroprotection, kinase inhibition
2-AminoquinolineLacks amino acid backboneAntimalarial activity
3-Quinolinecarboxylic acidCarboxylic acid at position 3Antibacterial effects

The chiral amino acid backbone in (2R)-2-amino-3-(quinolin-6-yl)propanoic acid enhances target specificity compared to simpler quinoline derivatives .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial production.

  • Pharmacokinetic Profiling: In vivo studies are needed to assess absorption and metabolism.

  • Toxicity Screening: Potential hepatotoxicity of quinoline derivatives necessitates rigorous safety evaluations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator